molecular formula C16H9F2NO2 B13707194 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid

5,7-Difluoro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B13707194
M. Wt: 285.24 g/mol
InChI Key: GORADXJPRQTQFI-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.

Chemical Reactions Analysis

5,7-Difluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.

Major products formed from these reactions include substituted quinolines and quinoline derivatives with enhanced biological activity .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other fluorinated quinolines and quinoline derivatives, such as:

  • 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
  • 2,3,4-Trichloro-6,7-difluoroquinolone
  • 2-Phenylquinoline-4-carboxylic acid

Compared to these compounds, 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and stability .

Properties

Molecular Formula

C16H9F2NO2

Molecular Weight

285.24 g/mol

IUPAC Name

5,7-difluoro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9F2NO2/c17-10-6-12(18)15-11(16(20)21)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8H,(H,20,21)

InChI Key

GORADXJPRQTQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=CC(=C3)F)F

Origin of Product

United States

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